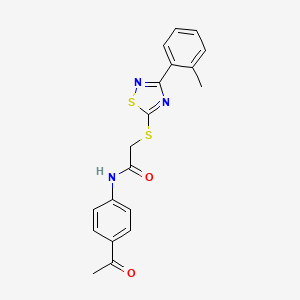

N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an o-tolyl group at position 3 and a thioacetamide side chain linked to a 4-acetylphenyl moiety.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-12-5-3-4-6-16(12)18-21-19(26-22-18)25-11-17(24)20-15-9-7-14(8-10-15)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNLEMZZZRWKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The final step involves the formation of the thioether linkage between the thiadiazole ring and the acetylphenyl group, which can be accomplished by reacting the thiadiazole derivative with an appropriate halide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or the thiadiazole ring to a thioether.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or thiadiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, thioethers.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-acetylphenyl derivatives with thiadiazole intermediates. The structural characterization is often confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, the compound's molecular structure can be elucidated using and NMR spectroscopy to determine the arrangement of atoms and functional groups within the molecule .

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives possess Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-acetylphenyl)-... | Staphylococcus aureus | 32 | |

| N-(4-acetylphenyl)-... | Escherichia coli | 64 | |

| N-(4-acetylphenyl)-... | Candida albicans | 16 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicate promising activity with some derivatives exhibiting significant growth inhibition percentages .

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | Growth Inhibition (%) | Reference |

|---|---|---|---|

| N-(4-acetylphenyl)-... | MCF7 | 75 | |

| N-(4-acetylphenyl)-... | A549 | 68 | |

| N-(4-acetylphenyl)-... | HepG2 | 70 |

Potential Therapeutic Applications

Given its promising biological activities, this compound may have several therapeutic applications:

- Antimicrobial Agents : Due to its effectiveness against resistant bacterial strains, it could serve as a lead compound for developing new antibiotics.

- Anticancer Drugs : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or DNA.

Pathways: Inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

Triazole-Based Analogues

- N-(4-Acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 483350-50-1) Structural Difference: Replaces the thiadiazole ring with a 1,2,4-triazole core and substitutes m-tolyl instead of o-tolyl. The m-tolyl substitution could influence steric interactions compared to the o-tolyl group in the parent compound .

- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Structural Difference: Incorporates a thiophene substituent and ethyl group on the triazole ring.

Pyrimidine-Based Analogues

- N-(4-acetylphenyl)-2-((4-amino-6-hydroxypyrimidin-2-yl)thio)acetamide Structural Difference: Substitutes the thiadiazole with a pyrimidine ring bearing amino and hydroxyl groups. Implications: The pyrimidine core offers additional hydrogen-bonding sites, which could improve solubility or modulate enzyme inhibition .

Thiadiazole Derivatives with Substituent Variations

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Structural Difference : Features a dihydro-thiadiazole ring and a 4-fluorophenyl substituent.

- The fluorine atom enhances electronegativity, which may improve membrane permeability .

- Crystal Data :

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

- Structural Difference: Includes a p-tolylamino group and a phenylpropanamide side chain.

- Implications : The extended side chain may increase steric bulk, affecting binding pocket compatibility .

Substituent Position and Functional Group Effects

Biological Activity

N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its stability and biological activity. The structure can be represented as follows:

This compound combines the acetylphenyl group with a thiadiazole moiety, which is believed to enhance its pharmacological properties.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial Activity : A study reported that derivatives of 1,3,4-thiadiazole showed considerable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : Thiadiazole compounds have also demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of thiadiazole derivatives have been a focal point in cancer research. Various studies have evaluated their potential as anticancer agents:

- Cell Line Studies : In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that certain thiadiazole derivatives exhibit significant cytotoxicity. For example, one derivative displayed an IC50 value of 0.28 µg/mL against MCF-7 cells .

- Mechanism of Action : The proposed mechanism involves interaction with cellular targets such as tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective thiadiazole derivatives. Key findings include:

- Substituent Effects : The nature of substituents on the thiadiazole ring significantly influences biological activity. For instance, electron-withdrawing groups enhance cytotoxicity against specific cancer cell lines .

- Hybrid Compounds : The combination of thiadiazole with other pharmacophores has shown improved biological activity. Hybrid structures incorporating phthalimide or other heterocycles demonstrated enhanced cytotoxic effects .

Table 1: Biological Activity of Thiadiazole Derivatives

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer properties against various human cancer cell lines. Results indicated that modifications at the C-5 position significantly influenced potency, with one compound achieving an IC50 of 4.27 µg/mL against SK-MEL-2 cells . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against common pathogens. The results demonstrated that specific substitutions on the phenyl ring enhanced antibacterial activity against Gram-positive strains compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound’s thiadiazole core can be synthesized via cyclization of thiosemicarbazides or thiourea derivatives with α-halo ketones. For the acetamide linkage, a chloroacetyl chloride intermediate is typically reacted with amines under reflux in solvents like dioxane or THF, using triethylamine as a base . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of amine to chloroacetyl chloride), reaction time (4–6 hours), and temperature (20–25°C or reflux). Purity is enhanced by recrystallization in solvents such as ethanol-DMF mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodology :

- NMR : The acetylphenyl group shows a singlet for the acetyl proton (~2.5 ppm in H NMR) and a carbonyl carbon signal at ~200 ppm in C NMR. The thiadiazole ring protons resonate between 7.0–8.5 ppm, while the o-tolyl methyl group appears at ~2.3 ppm .

- IR : Stretching vibrations for C=O (acetamide, ~1650 cm), C-S (thiadiazole, ~690 cm), and N-H (amide, ~3300 cm) confirm structural motifs .

- Mass Spectrometry : Molecular ion peaks should align with the calculated molecular weight (e.g., 383.4 g/mol for analogous structures) .

Q. How can researchers assess the purity of this compound, and what solvent systems are recommended for analytical chromatography?

- Methodology : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane 3:7). A purity threshold of ≥95% is standard for biological testing .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity and selectivity of this compound toward biological targets?

- Methodology : Molecular docking (e.g., Glide XP scoring) incorporates hydrophobic enclosure effects and hydrogen-bonding patterns to estimate binding modes. Water desolvation penalties and ligand strain energy are critical parameters . For example, analogs with thiazole-thioacetamide motifs show enhanced affinity for kinase targets due to hydrophobic interactions with catalytic pockets .

Q. How do structural modifications (e.g., substituents on the o-tolyl or acetylphenyl groups) influence biological activity?

- Methodology :

- SAR Studies : Fluorine substitution on the phenyl ring (e.g., 4-fluorophenyl) improves metabolic stability and target engagement, as seen in analogous compounds . Methyl groups on the thiadiazole ring (e.g., 4,6-dimethyl) reduce steric hindrance, enhancing binding to hydrophobic pockets .

- Data Analysis : Compare IC values across derivatives using ANOVA to resolve activity discrepancies. For example, apoptosis rates vary significantly between thiazole (e.g., 4a: 45%) and tetrazole (4c: 38%) analogs .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC values) for this compound?

- Methodology :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and incubation times (24–48 hours).

- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., C–H···O/N interactions in the crystal lattice) .

- Meta-Analysis : Use computational tools like ChemAxon or Schrödinger to correlate electronic properties (e.g., logP, polar surface area) with activity trends .

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound, and how do results compare to established therapeutics?

- Methodology :

- Synaptosome Assays : Measure dopamine/serotonin release inhibition in rat brain synaptosomes to assess neuroactivity .

- Apoptosis Screening : Use flow cytometry (Annexin V/PI staining) in cancer cell lines. Note that cisplatin analogs (e.g., 4a) often show higher apoptosis (~60%) than thiadiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.